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Compound of Interest

Compound Name:
Methyl 1-

aminocyclobutanecarboxylate

Cat. No.: B112292 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of

Methyl 1-aminocyclobutanecarboxylate. Due to the limited availability of published

experimental spectra for this specific molecule, this document focuses on predicted data

derived from established spectroscopic principles and data from analogous structures. It serves

as a foundational resource for the characterization and analysis of this compound in research

and development settings.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectroscopic data for Methyl 1-aminocyclobutanecarboxylate. These

predictions are based on established chemical shift and group frequency correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.70 s 3H -OCH₃ (Methyl ester)

~2.20 - 2.40 m 2H
Cyclobutane -CH₂- (α

to C-NH₂)

~1.80 - 2.00 m 2H
Cyclobutane -CH₂- (β

to C-NH₂)

~1.60 br s 2H -NH₂ (Amine)

~1.90 - 2.10 m 2H
Cyclobutane -CH₂- (α

to C-COOCH₃)

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~175 C=O (Ester carbonyl)

~58 Quaternary Carbon (C-NH₂)

~52 -OCH₃ (Methyl ester)

~35 Cyclobutane -CH₂-

~15 Cyclobutane -CH₂-

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3400 Medium, Broad N-H stretch (Primary amine)

2850 - 3000 Medium C-H stretch (Aliphatic)

~1735 Strong C=O stretch (Ester)

1590 - 1650 Medium N-H bend (Primary amine)

1170 - 1250 Strong C-O stretch (Ester)

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of Methyl 1-aminocyclobutanecarboxylate is

expected to show a molecular ion peak (M⁺) at m/z = 129.16. Key fragmentation patterns

would likely involve:

Loss of the methoxy group (-OCH₃): leading to a fragment at m/z 98.

Loss of the carbomethoxy group (-COOCH₃): resulting in a fragment at m/z 70.

Alpha-cleavage adjacent to the amine: which could lead to the loss of a C₃H₅ radical, giving

a fragment at m/z 88.

Ring opening and subsequent fragmentation of the cyclobutane ring.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument

parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of Methyl 1-aminocyclobutanecarboxylate in

approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition:
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Spectrometer: 500 MHz

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-32

Relaxation Delay: 1-2 seconds

Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition:

Spectrometer: 125 MHz

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024-4096 (or more, depending on sample concentration)

Relaxation Delay: 2-5 seconds

Spectral Width: 0 to 200 ppm

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decays (FIDs). Reference the spectra to the TMS signal (0.00

ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small drop of neat

liquid Methyl 1-aminocyclobutanecarboxylate directly onto the ATR crystal. For

transmission IR, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl

or KBr).

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

Scan Range: 4000 - 400 cm⁻¹
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Resolution: 4 cm⁻¹

Number of Scans: 16-32

Data Processing: Perform a background scan of the empty ATR crystal or salt plates. Acquire

the sample spectrum and ratio it against the background to obtain the absorbance or

transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of Methyl 1-aminocyclobutanecarboxylate
in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct

infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Ionization: Use Electron Ionization (EI) at 70 eV for GC-MS or Electrospray Ionization (ESI)

for LC-MS.

Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 30-200 amu.

Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise for the

molecular ion and major fragment ions.

Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis

of Methyl 1-aminocyclobutanecarboxylate.
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Sample Preparation Data Acquisition Data Analysis & Interpretation
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Structural Elucidation
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General workflow for spectroscopic analysis.

Primary Fragmentation Pathways

Methyl 1-aminocyclobutanecarboxylate
(M⁺, m/z = 129)

Loss of -OCH₃
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- •OCH₃

Loss of -COOCH₃
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Alpha-cleavage
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Predicted fragmentation in mass spectrometry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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